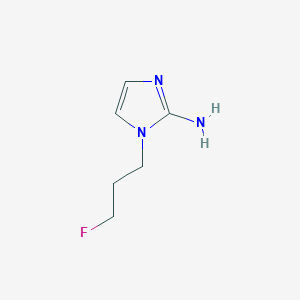

1-(3-fluoropropyl)-1H-imidazol-2-amine

Beschreibung

Eigenschaften

Molekularformel |

C6H10FN3 |

|---|---|

Molekulargewicht |

143.16 g/mol |

IUPAC-Name |

1-(3-fluoropropyl)imidazol-2-amine |

InChI |

InChI=1S/C6H10FN3/c7-2-1-4-10-5-3-9-6(10)8/h3,5H,1-2,4H2,(H2,8,9) |

InChI-Schlüssel |

KGTABVUIAKJVCW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CN(C(=N1)N)CCCF |

Herkunft des Produkts |

United States |

Sophisticated Synthetic Methodologies for 1 3 Fluoropropyl 1h Imidazol 2 Amine

Regioselective Synthesis of the 2-Aminoimidazole Core

The 2-aminoimidazole moiety is a crucial pharmacophore found in numerous bioactive natural products and pharmaceutical agents. mdpi.com Consequently, the development of efficient and regioselective methods for its synthesis is of significant academic and industrial interest. researchgate.net

Classical and modern synthetic routes to the 2-aminoimidazole core often rely on cyclocondensation and cyclization reactions. These methods involve the formation of the heterocyclic ring from acyclic precursors, offering a high degree of flexibility in substituent patterns.

One of the most common methods involves the condensation of α-haloketones with guanidine (B92328) derivatives. mdpi.com This approach provides a direct and efficient pathway to the 2-aminoimidazole scaffold. More recent innovations have expanded the repertoire of available reactions. For instance, palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates have emerged as a powerful tool. acs.orgnih.gov This methodology uniquely forms both a carbon-nitrogen and a carbon-carbon bond during the annulation step, allowing for the rapid assembly of complex 2-aminoimidazoles. acs.orgnih.gov

Another novel strategy employs a transition metal-free domino addition/cyclization process between unsymmetrical carbodiimides and propargylic amines. researchgate.net This reaction, mediated by a base such as cesium carbonate, proceeds under mild conditions to afford polysubstituted 2-aminoimidazoles in good yields. researchgate.net The regioselectivity of this particular transformation can even be reversed by altering the base and reaction temperature. researchgate.net

| Reaction Type | Key Precursors | Catalyst/Mediator | Key Features | Reference |

|---|---|---|---|---|

| Heterocyclodehydration | α-Chloroketones + Guanidine Derivatives | Et₃N | Direct, high-yield formation of the 2-aminoimidazole core. | mdpi.com |

| Pd-Catalyzed Carboamination | N-Propargyl Guanidines + Aryl Triflates | Pd(OAc)₂ / Ligand | Forms both C-N and C-C bonds in one step; allows for late-stage derivatization. | acs.orgnih.gov |

| Domino Addition/Cyclization | Unsymmetrical Carbodiimides + Propargylic Amines | Cs₂CO₃ or TEA | Transition metal-free; offers reversible regioselectivity based on conditions. | researchgate.net |

In line with the principles of green chemistry, recent research has focused on replacing hazardous and volatile organic solvents (VOCs) with more environmentally benign alternatives. mdpi.com Deep Eutectic Solvents (DESs) have emerged as a promising class of green media for chemical synthesis due to their low cost, biodegradability, low vapor pressure, and non-flammability. researchgate.netmdpi.com

The synthesis of 2-aminoimidazoles has been successfully accomplished in DESs, such as those formed from choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea. mdpi.comnih.gov Performing the heterocyclodehydration of α-chloroketones and guanidines in a ChCl-glycerol or ChCl-urea mixture has been shown to significantly reduce reaction times compared to conventional solvents like tetrahydrofuran (B95107) (THF). mdpi.comresearchgate.net For example, reactions that typically require 10-12 hours in THF can be completed in 4-6 hours in a DES at 80°C. mdpi.comnih.gov

| Solvent System | Reaction Time | Yield of 3a a | Conditions | Reference |

|---|---|---|---|---|

| ChCl–Gly (1:2) DES | 4 h | 92% | 80 °C, under air | mdpi.com |

| THF | 12 h | 81% | Reflux, Argon atm. | mdpi.com |

a Synthesis of 1,4,5-triphenyl-1H-imidazol-2-amine (3a) as a model reaction. mdpi.com

Installation of the Fluoropropyl Side Chain

The introduction of fluorine into organic molecules can dramatically alter their physicochemical and biological properties. ucla.edu Attaching a fluoropropyl side chain to the N-1 position of the 2-aminoimidazole core requires specific fluorination strategies or multi-step synthetic sequences.

Nucleophilic fluorination is a direct method for forming carbon-fluorine bonds via substitution reactions. ucla.edu This strategy is highly suitable for installing the 3-fluoropropyl group onto the imidazole (B134444) nitrogen. A common approach involves the N-alkylation of the 2-aminoimidazole core (or a protected version) with a propyl chain bearing a good leaving group at the 3-position, followed by nucleophilic displacement with a fluoride (B91410) source.

Alternatively, and more directly, the pre-formed 2-aminoimidazole can be alkylated with a synthon that already contains a suitable leaving group for subsequent fluorination, such as 1,3-dibromopropane (B121459) or 1-(3-bromopropyl)-1H-imidazole. imp.kiev.ua The resulting bromo-functionalized intermediate can then undergo nucleophilic substitution. Low-reactivity metal fluorides like potassium fluoride (KF) can be effectively used for this transformation, often with the aid of an organocatalyst. rsc.org For instance, imidazolium-based ionic liquids bearing a tert-alcohol moiety have been shown to catalyze the nucleophilic fluorination of alkyl bromides with KF or CsF in high yields. rsc.org The reaction is effective for a range of leaving groups, including bromides, iodides, mesylates, and tosylates. acs.org

| Fluoride Source | Catalyst/Additive | Common Leaving Groups | Key Features | Reference |

|---|---|---|---|---|

| KF, CsF | Imidazolium-based Ionic Liquids | -Br, -I | Utilizes inexpensive fluoride sources; organocatalyzed. | rsc.org |

| [IPrH][F(HF)₂] | DIPEA | -Br, -I, -OMs, -OTs | Broad substrate scope; microwave-assisted activation is possible. | acs.org |

| TBAF | None | -Br, -OTs | Organosoluble fluoride source, but can have stability issues. | acs.org |

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are widely used for this purpose due to their stability, safety, and effectiveness. wikipedia.orgacs.org

However, this method is primarily used for the direct fluorination of electron-rich C-H bonds, such as those on an aromatic or heterocyclic ring, or for the fluorination of enolates and enol ethers. wikipedia.orgacs.orgacs.org For example, the regioselective fluorination of imidazo[1,2-a]pyridines with Selectfluor occurs at the C-3 position of the imidazole ring. acs.org The mechanism is believed to proceed via an electrophilic attack on the carbon nucleophile. nih.gov Electrophilic fluorination is not a suitable method for converting an existing alkyl (propyl) chain into a fluoroalkyl (fluoropropyl) chain, as the C-H bonds on the alkyl chain are not sufficiently nucleophilic to react with the electrophilic fluorine source. Therefore, this strategy is not directly applicable to the final step of installing the fluoropropyl side chain on the imidazole core.

Given the limitations of direct fluorination methods on alkyl chains, multi-step synthetic sequences are the most practical approach for preparing 1-(3-fluoropropyl)-1H-imidazol-2-amine. These routes typically involve constructing the key C-N and C-F bonds in separate, optimized steps.

Pathway A: Alkylation with a Fluorinated Building Block This is often the most convergent approach. The 2-aminoimidazole core, once synthesized, can be N-alkylated directly using a three-carbon electrophile that already contains fluorine, such as 1-bromo-3-fluoropropane (B1205824) or 3-fluoropropyl tosylate. This method installs the entire side chain in a single step after the core has been formed.

Pathway B: Side Chain Installation Followed by Fluorination This pathway involves first attaching a non-fluorinated three-carbon side chain that is equipped with a functional group that can later be converted to fluoride.

Alkylation: The 2-aminoimidazole core is alkylated with a bifunctional reagent like 1,3-dibromopropane or 3-bromopropanol. imp.kiev.ua

Functional Group Manipulation (if necessary): If 3-bromopropanol is used, the terminal hydroxyl group must be converted into a better leaving group, for example, by reacting it with p-toluenesulfonyl chloride to form a tosylate.

Nucleophilic Fluorination: The terminal bromide or tosylate is displaced by a fluoride anion using methods described in section 2.2.1. A similar multi-step approach has been used to synthesize fluorinated nitroimidazole derivatives, where a bromo-functionalized side chain is subjected to nucleophilic substitution with a fluoride source as the final key step. nih.gov

These multi-step strategies, while longer, offer greater control and reliability for the synthesis of the target compound. tue.nlnih.gov

Optimization of Reaction Conditions and Yield Enhancement

Process Intensification Studies for Scalability

For the large-scale production of 1-(3-fluoropropyl)-1H-imidazol-2-amine, process intensification strategies are essential to improve efficiency, safety, and cost-effectiveness. frontiersin.orgunito.it Transitioning from traditional batch processing to continuous flow chemistry offers significant advantages for several steps in the proposed synthesis. mdpi.comresearchgate.netnih.gov

Continuous flow reactors, particularly microreactors, provide enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and improved safety, especially for potentially hazardous reactions. mdpi.com For instance, the N-alkylation step could be performed in a flow system by pumping a solution of the protected 2-aminoimidazole and the alkylating agent through a heated reactor coil containing a packed bed of a solid-supported base. This would allow for rapid optimization of reaction conditions and easy scalability by extending the operation time.

Similarly, the nucleophilic fluorination step could benefit from a continuous flow setup. The use of packed-bed reactors with a solid-supported fluoride reagent could simplify the work-up process and allow for the recycling of the reagent. The improved temperature control in flow reactors is particularly advantageous for managing the exothermicity of fluorination reactions.

Below is an interactive data table summarizing potential process intensification strategies for the synthesis of 1-(3-fluoropropyl)-1H-imidazol-2-amine.

| Synthetic Step | Traditional Batch Method | Process Intensification (Continuous Flow) | Potential Advantages |

| N-Alkylation | Stirred tank reactor, long reaction times, potential for side reactions. | Packed-bed reactor with a solid-supported base, precise temperature control. | Improved yield and selectivity, reduced reaction time, easier work-up. |

| Fluorination | Batch reactor, potential for thermal runaway, use of excess reagents. | Microreactor with enhanced heat transfer, use of solid-supported fluoride reagents. | Improved safety, better control over reaction parameters, potential for reagent recycling. |

| Deprotection | Batch reaction with acidic work-up, potential for product degradation. | In-line mixing with an acid stream followed by continuous purification. | Reduced work-up time, higher purity of the final product. |

Theoretical and Computational Chemistry of 1 3 Fluoropropyl 1h Imidazol 2 Amine

Computational Prediction and Validation of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The in-silico prediction of Nuclear Magnetic Resonance (NMR) chemical shifts has become an indispensable tool in the structural elucidation of novel chemical entities. rsc.org For a molecule such as 1-(3-fluoropropyl)-1H-imidazol-2-amine, computational methods, particularly Density Functional Theory (DFT), provide a powerful means to predict ¹H and ¹³C NMR spectra, which can then be compared with experimental data for structural validation. ruc.dknih.gov

The standard computational protocol involves an initial geometry optimization of the molecule's three-dimensional structure. This is typically performed using a functional like B3LYP with a suitable basis set (e.g., 6-311+G(d,p)) to find the lowest energy conformation. nih.govniscpr.res.in Following optimization, NMR shielding tensors are calculated using the Gauge-Independent Atomic Orbital (GIAO) method. niscpr.res.in The calculated isotropic shielding values (σ) are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Recent advancements have also seen the rise of machine learning (ML) and deep neural network models for NMR prediction. nih.govnrel.gov These algorithms are trained on large databases of experimental and DFT-calculated spectra to predict chemical shifts with high accuracy, often achieving a mean absolute error of less than 0.20 ppm for ¹H shifts. nih.gov

For 1-(3-fluoropropyl)-1H-imidazol-2-amine, DFT calculations would yield a set of predicted chemical shifts for each unique proton and carbon atom. Discrepancies between predicted and experimental values can often be attributed to factors such as solvent effects, conformational averaging, and the specific functional or basis set used in the calculation. ruc.dk Therefore, including a solvent model, such as the Polarizable Continuum Model (PCM), can refine the accuracy of the predictions. ruc.dk

Below is a representative table of hypothetical ¹H and ¹³C NMR chemical shifts for 1-(3-fluoropropyl)-1H-imidazol-2-amine, as would be predicted by a DFT/GIAO calculation. This data serves to illustrate the expected output from such a computational study.

Interactive Table 1: Predicted NMR Chemical Shifts for 1-(3-fluoropropyl)-1H-imidazol-2-amine

| Atom Position¹ | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 150.2 |

| C4 | 6.55 | 115.8 |

| C5 | 6.78 | 120.4 |

| N1-CH₂ | 4.15 | 42.1 |

| -CH₂- | 2.18 | 29.5 |

| -CH₂-F | 4.52 | 80.3 |

| N-H₂ | 5.30 | - |

¹Atom positions are labeled according to the accompanying molecular structure diagram.

Figure 1: Molecular structure of 1-(3-fluoropropyl)-1H-imidazol-2-amine with numbering for NMR correlation.

Figure 1: Molecular structure of 1-(3-fluoropropyl)-1H-imidazol-2-amine with numbering for NMR correlation.Molecular Modeling of Interactions in Model Systems (e.g., Hydrogen Bonding, Host-Guest Complexes)

Molecular modeling provides critical insights into the non-covalent interactions that govern the behavior of molecules in various chemical and biological environments. For 1-(3-fluoropropyl)-1H-imidazol-2-amine, computational techniques are employed to study interactions such as hydrogen bonding and the formation of host-guest complexes. researchgate.netmdpi.com

Hydrogen Bonding: The structure of 1-(3-fluoropropyl)-1H-imidazol-2-amine features several sites capable of participating in hydrogen bonds. The primary amine (-NH₂) group serves as a strong hydrogen bond donor, while the sp²-hybridized nitrogen atom in the imidazole (B134444) ring (N3) acts as a hydrogen bond acceptor. This dual capability allows the molecule to form intermolecular hydrogen bonds with itself (dimerization) or with solvent molecules. nih.govresearchgate.net

Computational methods like DFT can be used to model these interactions. nih.gov By calculating the geometry and interaction energy of a dimer or a molecule-solvent complex, the strength and nature of the hydrogen bonds can be quantified. Analyses such as the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can further characterize these bonds by examining electron density at bond critical points and orbital interactions, respectively. researchgate.netnih.gov These studies are crucial for understanding the molecule's physical properties, such as boiling point and solubility, as well as its potential interactions with biological macromolecules.

Host-Guest Complexes: Supramolecular chemistry often involves the encapsulation of a "guest" molecule within a larger "host" molecule. nih.gov 1-(3-fluoropropyl)-1H-imidazol-2-amine, with its specific size and functional groups, can act as a guest in various host systems, such as cyclodextrins, calixarenes, or other molecular cages. nih.govnih.gov

Molecular docking and molecular dynamics (MD) simulations are the primary computational tools used to explore these host-guest systems. These methods can predict the most stable binding pose of the guest within the host's cavity and calculate the binding free energy of the complex. researchgate.net The stability of such complexes is governed by a combination of non-covalent forces, including hydrogen bonding, van der Waals forces, and hydrophobic interactions. mdpi.com Understanding these interactions is key to developing applications in areas like drug delivery, sensing, and catalysis. nih.gov

The table below presents hypothetical interaction energies for 1-(3-fluoropropyl)-1H-imidazol-2-amine in simple model systems, illustrating the type of data generated from such computational studies.

Interactive Table 2: Calculated Interaction Energies in Model Systems

| Interacting System | Type of Primary Interaction | Calculated Interaction Energy (kcal/mol) |

| Self-Dimer | N-H···N Hydrogen Bond | -8.5 |

| Complex with Water | N-H···O and O-H···N Hydrogen Bonds | -6.2 |

| Complex with β-Cyclodextrin | Host-Guest Encapsulation | -12.3 |

Reactivity and Mechanistic Investigations of 1 3 Fluoropropyl 1h Imidazol 2 Amine

Reactions at the Imidazole (B134444) Ring System

The imidazole ring in 1-(3-fluoropropyl)-1H-imidazol-2-amine is an aromatic heterocycle that can undergo several types of transformations. The presence of the 2-amino group, a strong electron-donating group, generally activates the ring towards electrophilic attack and influences its participation in other reactions.

The 2-amino group in 2-aminoimidazoles strongly activates the imidazole ring towards electrophilic aromatic substitution (SEAr). wikipedia.orglibretexts.org This activation is due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the ring system, thereby increasing the electron density of the ring carbons and stabilizing the cationic intermediate formed during the substitution. libretexts.org For N-substituted imidazoles, the position of electrophilic attack is influenced by both electronic and steric factors. otago.ac.nz

In the case of 1-(3-fluoropropyl)-1H-imidazol-2-amine, electrophilic substitution is expected to occur preferentially at the C4 or C5 position of the imidazole ring. The precise regioselectivity would depend on the specific electrophile and reaction conditions. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgwikipedia.org

Table 1: Representative Electrophilic Aromatic Substitution Reactions of 2-Aminoimidazoles This table presents hypothetical data for illustrative purposes, as specific experimental results for 1-(3-fluoropropyl)-1H-imidazol-2-amine are not available.

| Reaction | Reagent | Product |

| Nitration | HNO₃/H₂SO₄ | 1-(3-fluoropropyl)-4-nitro-1H-imidazol-2-amine |

| Bromination | Br₂/FeBr₃ | 4-bromo-1-(3-fluoropropyl)-1H-imidazol-2-amine |

| Acylation | CH₃COCl/AlCl₃ | 4-acetyl-1-(3-fluoropropyl)-1H-imidazol-2-amine |

Nucleophilic substitution on an unactivated imidazole ring is generally difficult due to its electron-rich nature. However, the introduction of strong electron-withdrawing groups or the formation of an imidazolium (B1220033) salt can render the ring susceptible to nucleophilic attack. While specific studies on 1-(3-fluoropropyl)-1H-imidazol-2-amine are limited, analogous systems suggest that nucleophilic aromatic substitution (SNAr) could be possible if the imidazole ring is appropriately activated. youtube.com

Nucleophilic addition reactions to the imidazole ring itself are uncommon unless the aromaticity is disrupted. However, the imidazole nitrogen atoms can act as nucleophiles in alkylation reactions. otago.ac.nzciac.jl.cn

Imidazole derivatives, including 2-aminoimidazoles, are known to act as ligands in transition metal catalysis due to the coordinating ability of the nitrogen atoms. rsc.org The specific compound 1-(3-fluoropropyl)-1H-imidazol-2-amine could potentially serve as a ligand in various metal-catalyzed reactions, such as cross-coupling reactions. For instance, N-aryl-2-aminopyridines, which are structurally related, readily form stable complexes with metals, facilitating cyclization and functionalization reactions. rsc.org

Furthermore, 2-aminoimidazoles can themselves be substrates in metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Heck reactions, allowing for the introduction of various substituents onto the imidazole ring. nih.govmdpi.comnih.govnih.gov Palladium-catalyzed carboamination of N-propargyl guanidines is a modern method for the synthesis of substituted 2-aminoimidazoles. nih.gov

Table 2: Potential Metal-Catalyzed Reactions Involving 2-Aminoimidazoles This table presents hypothetical data for illustrative purposes, as specific experimental results for 1-(3-fluoropropyl)-1H-imidazol-2-amine are not available.

| Reaction Type | Catalyst | Coupling Partner | Product |

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Arylboronic acid | 4-Aryl-1-(3-fluoropropyl)-1H-imidazol-2-amine |

| Heck Coupling | Pd(OAc)₂ | Alkene | 4-Alkenyl-1-(3-fluoropropyl)-1H-imidazol-2-amine |

| Buchwald-Hartwig Amination | Pd₂(dba)₃ | Amine | 4-Amino-1-(3-fluoropropyl)-1H-imidazol-2-amine |

Reactions at the 2-Amine Moiety

The primary amino group at the C2 position is a key functional handle for the derivatization of 1-(3-fluoropropyl)-1H-imidazol-2-amine.

The primary amine of 1-(3-fluoropropyl)-1H-imidazol-2-amine can readily undergo a variety of derivatization reactions common to primary amines. acs.orgnih.gov

Acylation: The amine can be acylated using acid chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form the corresponding amides. rsc.orggoogle.comorganic-chemistry.orgkyoto-u.ac.jpnih.gov This is a common strategy to introduce a wide range of functional groups.

Alkylation: Alkylation of the primary amine with alkyl halides can lead to the formation of secondary and tertiary amines. However, control of the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to N-alkylated products. semanticscholar.orgresearchgate.netmdpi.com

Condensation: The primary amine can undergo condensation reactions with carbonyl compounds such as aldehydes and ketones to form imines (Schiff bases). nih.govnih.govmdpi.com These imines can be further reduced to secondary amines. Three-component condensation reactions involving 5-aminoimidazole derivatives, aldehydes, and Meldrum's acid have been reported for the synthesis of fused heterocyclic systems. researchgate.net

The 2-amino group can play a crucial role in ring transformation reactions. For instance, the intramolecular cyclization of γ-amino-oxazoles, which can be conceptually related to transformations of substituted 2-aminoimidazoles, leads to the formation of fused imidazole systems. rsc.org In some cases, the exocyclic amino group can act as a nucleophile, attacking another part of the molecule or an external reagent, leading to ring annulation or rearrangement. The synthesis of fused imidazoles has been achieved through the intramolecular ring transformation of γ-keto-oxazoles with hydrazine, highlighting the versatility of amino functionalities in constructing complex heterocyclic scaffolds. rsc.org Additionally, the formation of a 2-aminoimidazole ring has been observed through the intramolecular nucleophilic attack of a methanimino-nitrogen in the dimerization of certain methanimines. mdpi.com

Reactivity of the Fluoropropyl Side Chain

The reactivity of the 3-fluoropropyl side chain in 1-(3-fluoropropyl)-1H-imidazol-2-amine is dominated by the strong carbon-fluorine (C-F) bond and the electron-withdrawing nature of the fluorine atom.

The terminal fluorine atom is generally a poor leaving group in nucleophilic substitution reactions due to the high bond dissociation energy of the C-F bond. rsc.org Consequently, intermolecular SN2 reactions with external nucleophiles are expected to be slow and require harsh conditions.

However, intramolecular reactions are often more favorable. The imidazole ring, particularly the N1 nitrogen, can act as an internal nucleophile. An intramolecular SN2 reaction could lead to the formation of a cyclized product. The feasibility of such a reaction is influenced by the nature of the nucleophile, the size of the ring being formed, and the conformational rigidity of the precursor molecule. cas.cnorganic-chemistry.org Hard nucleophiles, such as nitrogen, are known to be more effective in displacing fluoride (B91410) in intramolecular settings. cas.cn

Another potential transformation is an elimination reaction to form an alkene. The strong electron-withdrawing effect of the fluorine atom increases the acidity of the hydrogen atoms on the adjacent carbon (β-hydrogens). siue.edu This facilitates their removal by a base, potentially leading to an E1cB (Elimination Unimolecular conjugate Base) mechanism. siue.edulibretexts.org The rate of elimination for halogens typically follows the trend I > Br > Cl > F, indicating that forcing conditions would likely be necessary. siue.edu

Table 1: Predicted Relative Reactivity of the Terminal Fluorine in 1-(3-fluoropropyl)-1H-imidazol-2-amine under Various Conditions

| Reaction Type | Reagent/Condition | Predicted Reactivity | Plausible Product Type |

|---|---|---|---|

| Intermolecular SN2 | Strong external nucleophile (e.g., RO⁻) | Low | 1-(3-alkoxypropyl)-1H-imidazol-2-amine |

| Intramolecular SN2 | Base (to deprotonate amine) or heat | Moderate | Fused bicyclic imidazolium salt |

This table is based on general principles of organofluorine reactivity and is intended to be illustrative.

As mentioned, intramolecular cyclization via nucleophilic attack from the imidazole ring is a plausible reaction pathway. Specifically, the N1 nitrogen of the imidazole ring could attack the carbon bearing the fluorine atom, leading to the formation of a fused, six-membered ring containing a quaternary ammonium (B1175870) center. Such intramolecular SN2 reactions are known to be significantly more facile than their intermolecular counterparts for alkyl fluorides, particularly when forming five- or six-membered rings. cas.cnorganic-chemistry.org

The 2-amino group could also potentially act as a nucleophile, though this is less likely. Attack from the exocyclic nitrogen would lead to a highly strained four-membered ring, which is energetically unfavorable.

Rearrangement reactions are less likely to directly involve the fluoropropyl side chain under typical conditions, as they often require the formation of unstable intermediates like carbocations. The primary carbon bearing the fluorine is unlikely to form a stable carbocation.

Kinetic Studies and Reaction Pathway Elucidation

For a potential intramolecular SN2 cyclization, the reaction would likely follow first-order kinetics, as the rate would be dependent on the concentration of the single reactant. The rate-determining step would be the nucleophilic attack of the imidazole nitrogen on the carbon-fluorine bond. The activation energy for this process is expected to be significant due to the strength of the C-F bond. rsc.org

Table 2: Hypothetical Kinetic Parameters for Intramolecular Cyclization

| Parameter | Predicted Value | Rationale |

|---|---|---|

| Rate Law | Rate = k[Compound] | Unimolecular reaction |

| Activation Energy (Ea) | High | Strength of the C-F bond |

This table presents hypothetical data for illustrative purposes.

Elucidation of the precise reaction pathway would likely require computational studies, such as Density Functional Theory (DFT) calculations. These theoretical methods can be used to model the transition states of potential reactions (e.g., SN2 vs. E1cB) and determine the most energetically favorable pathway. mdpi.comdergipark.org.trfrontiersin.orgmdpi.com Such studies could map the potential energy surface of the intramolecular cyclization and predict the activation barriers, providing a deeper understanding of the compound's reactivity in the absence of experimental kinetic data.

Application As a Synthetic Building Block and Chemical Probe in Academic Research

Precursor in the Synthesis of Complex Heterocyclic Systems

The structural motif of 1-(3-fluoropropyl)-1H-imidazol-2-amine, featuring a nucleophilic 2-amino group and endocyclic nitrogen atoms, makes it a valuable precursor for the synthesis of a variety of complex heterocyclic systems. Although specific examples detailing the use of this exact compound are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established chemistry of 2-aminoimidazoles. These compounds are known to be key intermediates in the construction of fused imidazole (B134444) architectures and in the generation of highly functionalized derivatives. nih.govmdpi.com

The synthesis of fused imidazole systems is a significant area of heterocyclic chemistry, as these scaffolds are present in numerous biologically active molecules. rsc.orgmdpi.com General strategies for constructing fused imidazole architectures often involve the cyclization of a saturated or aromatic ring onto the imidazole core. nih.govorganic-chemistry.org One common method is the Marckwald reaction, which utilizes α-amino ketones to build the imidazole ring, followed by further cyclization reactions to create the fused system. nih.gov

While direct examples using 1-(3-fluoropropyl)-1H-imidazol-2-amine are scarce, its 2-amino group is a prime site for reactions that could lead to fused systems. For instance, condensation reactions with α,β-unsaturated ketones or dicarbonyl compounds could initiate a sequence of cyclization and dehydration steps to form bicyclic or tricyclic imidazole-containing heterocycles. The reactivity of the amino group allows for the formation of new rings, leading to diverse molecular architectures. A general approach involves the reaction of an ortho-diamine or a related precursor with an aldehyde, promoted by reagents like chlorotrimethylsilane, to yield fused imidazoles. organic-chemistry.org The versatility of these synthetic routes suggests that 1-(3-fluoropropyl)-1H-imidazol-2-amine could be a viable starting material for creating novel fused imidazole derivatives with potential applications in medicinal chemistry and materials science.

The 2-aminoimidazole core is a versatile platform for generating a library of highly functionalized derivatives. nih.govnih.gov The amino group can undergo a wide range of chemical transformations, including acylation, alkylation, and condensation reactions, to introduce various functional groups onto the imidazole ring. These modifications can significantly alter the physicochemical and biological properties of the parent molecule. imp.kiev.ua

For example, the reaction of 2-aminoimidazoles with aldehydes and other reagents can lead to the formation of Schiff bases, which can be further modified or used as intermediates in more complex transformations. researchgate.net The synthesis of novel 2-substituted 1H-imidazole derivatives has been achieved through methods like the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, highlighting the diverse strategies available for functionalizing the imidazole core. mdpi.comnih.gov Although specific literature on the derivatization of 1-(3-fluoropropyl)-1H-imidazol-2-amine is limited, its structural similarity to other 2-aminoimidazoles suggests that it can be readily functionalized to produce a wide array of novel compounds with tailored properties for various research applications.

Development of Chemical Probes for Mechanistic Biological Investigations (In Vitro)

The incorporation of a fluorine atom in 1-(3-fluoropropyl)-1H-imidazol-2-amine makes it an attractive candidate for the development of chemical probes for in vitro biological studies. Fluorine's unique properties, including its small size, high electronegativity, and the stability of the C-F bond, are advantageous in probe design. nih.gov Furthermore, the introduction of the positron-emitting isotope ¹⁸F allows for the development of radiotracers for Positron Emission Tomography (PET) imaging.

The development of ¹⁸F-labeled radiotracers is a cornerstone of PET imaging, a powerful non-invasive technique for studying biological processes in vivo. nih.govnih.gov The 3-fluoropropyl group on 1-(3-fluoropropyl)-1H-imidazol-2-amine is particularly amenable to radiolabeling with ¹⁸F. The synthesis of such radiolabeled compounds typically involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride.

A well-documented example that illustrates the chemistry of introducing an ¹⁸F-labeled 3-fluoropropyl group is the synthesis of [¹⁸F]EF1 (2-(2-Nitroimidazol-1H-yl)-N-(3-[18F]fluoropropyl)acetamide), a PET tracer for imaging hypoxia. nih.gov The synthesis of [¹⁸F]EF1 involves the reaction of a precursor, typically a tosylate or a bromide, with [¹⁸F]fluoride in the presence of a phase-transfer catalyst like Kryptofix 2.2.2. nih.govresearchgate.net

Table 1: Key Steps in the Radiosynthesis of a [¹⁸F]Fluoropropyl-Containing Compound

| Step | Description | Key Reagents and Conditions |

| 1. Precursor Synthesis | Preparation of a suitable precursor with a good leaving group (e.g., tosylate, mesylate, bromide) at the 3-position of the propyl chain. | 3-Bromopropylamine hydrobromide or 1,3-ditosyloxypropane |

| 2. [¹⁸F]Fluoride Production | Production of [¹⁸F]fluoride via nuclear reactions, typically the ¹⁸O(p,n)¹⁸F reaction in a cyclotron. | ¹⁸O-enriched water, proton beam |

| 3. [¹⁸F]Fluoride Activation | Activation of [¹⁸F]fluoride for nucleophilic substitution by trapping it on an anion exchange resin and eluting with a solution containing a phase-transfer catalyst and a weak base. | Anion exchange resin, Kryptofix 2.2.2, K₂CO₃ |

| 4. Nucleophilic Radiofluorination | Reaction of the activated [¹⁸F]fluoride with the precursor in an organic solvent at elevated temperature. | Precursor, activated [¹⁸F]F⁻, acetonitrile (B52724) or DMSO, 80-120°C |

| 5. Purification | Removal of unreacted [¹⁸F]fluoride and other impurities, typically using solid-phase extraction (SPE) cartridges and/or high-performance liquid chromatography (HPLC). | SPE cartridges (e.g., C18, alumina), HPLC |

| 6. Formulation | The purified radiotracer is formulated in a physiologically compatible solution for in vitro or in vivo use. | Saline, ethanol |

This established methodology for the radiosynthesis of ¹⁸F-labeled compounds with a fluoropropyl group can be directly applied to the synthesis of [¹⁸F]-1-(3-fluoropropyl)-1H-imidazol-2-amine or its derivatives for use as PET probes in academic research. mdpi.comyoutube.com

While direct applications of 1-(3-fluoropropyl)-1H-imidazol-2-amine as a non-radioactive spectroscopic probe are not widely reported, its structural features suggest potential in this area. The fluorine atom can be utilized as a ¹⁹F NMR probe to study molecular interactions and conformational changes in biological systems. ¹⁹F NMR is a powerful technique due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it an excellent tool for probing the local environment of the fluorine atom. mdpi.com

Furthermore, the imidazole core can be a component of fluorescent probes. nih.govrsc.org Imidazole derivatives have been developed as fluorescent sensors for various analytes, including metal ions and pH. nih.govnih.gov The fluorescence properties of these probes can often be tuned by modifying the substituents on the imidazole ring. nih.gov Therefore, 1-(3-fluoropropyl)-1H-imidazol-2-amine could serve as a starting material for the synthesis of novel fluorinated fluorescent probes. The fluoropropyl group could modulate the electronic properties and, consequently, the photophysical characteristics of the resulting fluorophore, or it could serve as a recognition element for specific biological targets.

Role in Materials Science and Catalysis

The application of 1-(3-fluoropropyl)-1H-imidazol-2-amine in materials science and catalysis is not yet well-established in the scientific literature. However, the imidazole moiety is a key component in various functional materials and catalysts. ijrpr.comresearchgate.net Imidazole-containing polymers have been explored for a range of applications, including as biomaterials and for drug delivery. researchgate.net

In the field of catalysis, imidazoles are precursors to N-heterocyclic carbenes (NHCs), which are a class of powerful ligands for transition metal catalysts. beilstein-journals.org While the 2-amino group of 1-(3-fluoropropyl)-1H-imidazol-2-amine would need to be modified or removed to generate a typical NHC, the imidazole backbone is a fundamental structural element. Additionally, imidazole derivatives can act as ligands for metal complexes, which can have interesting photoluminescent properties and applications as sensors. nih.gov The fluoropropyl group could potentially influence the electronic properties of such metal complexes, thereby tuning their catalytic activity or material properties. Further research is needed to explore the potential of 1-(3-fluoropropyl)-1H-imidazol-2-amine in these fields.

Integration into Polymer Structures or Supramolecular Assemblies

Current academic literature does not provide specific examples of the integration of "1-(3-fluoropropyl)-1H-imidazol-2-amine" into polymer structures or supramolecular assemblies. While imidazole derivatives are broadly utilized in polymer chemistry and supramolecular design, research explicitly detailing the use of this particular fluorinated compound is not publicly available. The incorporation of imidazole-containing molecules into polymers can impart desirable properties such as thermal stability, conductivity, and catalytic activity. Similarly, in supramolecular chemistry, imidazole moieties are valued for their ability to participate in hydrogen bonding and metal coordination, facilitating the construction of complex, self-assembled architectures. However, studies detailing the synthesis and characterization of polymers or supramolecular systems derived from "1-(3-fluoropropyl)-1H-imidazol-2-amine" have not been reported.

Ligand Design for Organometallic Catalysis

There is no available research detailing the application of "1-(3-fluoropropyl)-1H-imidazol-2-amine" in ligand design for organometallic catalysis. The broader class of 2-amino-imidazoles and related N-heterocyclic carbenes (NHCs) are well-established as versatile ligands in organometallic chemistry, owing to their strong sigma-donating properties which stabilize metal centers and promote catalytic activity. The presence of a fluorine atom in the propyl substituent of "1-(3-fluoropropyl)-1H-imidazol-2-amine" could potentially modulate the electronic properties of a resulting metal complex, influencing its catalytic efficacy and selectivity. Nevertheless, specific studies describing the synthesis of organometallic complexes with this ligand or their application in catalysis have not been documented in the scientific literature.

Advanced Analytical Methodologies for Research Scale Analysis of 1 3 Fluoropropyl 1h Imidazol 2 Amine

Electrochemical Methods for Redox Characterization

Electrochemical methods provide valuable insights into the electronic properties of a molecule by studying its behavior under an applied potential. These techniques can reveal information about a compound's susceptibility to oxidation and reduction, which is crucial for understanding its potential reactivity and stability.

Cyclic Voltammetry (CV) is a potentiodynamic electrochemical technique used to probe the redox behavior of a species in solution. researchgate.net For 1-(3-fluoropropyl)-1H-imidazol-2-amine, CV can be used to determine its oxidation and reduction potentials. The electron-rich imidazole (B134444) ring and the 2-amino group are expected to be susceptible to oxidation. peacta.org Conversely, the presence of the electron-withdrawing fluoropropyl group may influence the potentials at which these redox events occur. epa.gov

A typical CV experiment involves dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting plot of current versus potential (a cyclic voltammogram) can reveal the potentials at which the compound is oxidized and reduced. researchgate.net This data is valuable for assessing the compound's electrochemical stability.

| Component | Description and Purpose | Typical Example |

|---|---|---|

| Working Electrode | The electrode at which the redox reaction of interest occurs. Its potential is varied. | Glassy Carbon, Platinum, or Gold |

| Reference Electrode | Maintains a constant potential against which the working electrode's potential is measured. | Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) |

| Counter (Auxiliary) Electrode | Completes the electrical circuit, passing current that balances the reaction at the working electrode. | Platinum wire or graphite (B72142) rod |

| Solvent | Dissolves the analyte and supporting electrolyte, providing a medium for ion transport. Must have a wide potential window. | Acetonitrile (B52724) (ACN) or Dimethylformamide (DMF) |

| Supporting Electrolyte | An inert salt that increases the conductivity of the solution and minimizes potential drop. | Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆) or Tetrabutylammonium perchlorate (B79767) (TBAClO₄) |

Hyphenated Techniques for Comprehensive Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry, offer unparalleled specificity and sensitivity for structural elucidation and impurity identification. nih.govresearchgate.netijpsjournal.com

LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry): Coupling HPLC with MS/MS provides definitive structural confirmation. ijfmr.com As the compound elutes from the HPLC column, it is ionized (e.g., by electrospray ionization, ESI) and enters the mass spectrometer. The instrument can detect the molecular ion, confirming the compound's molecular weight. Furthermore, tandem MS (MS/MS) can be used to fragment the molecular ion, producing a characteristic fragmentation pattern that serves as a structural fingerprint, enabling unambiguous identification of the analyte and characterization of unknown impurities. wiley.com

GC-MS (Gas Chromatography-Mass Spectrometry): For volatile derivatives of 1-(3-fluoropropyl)-1H-imidazol-2-amine, GC-MS is the gold standard for identification. researchgate.netscispace.com The gas chromatograph separates the derivatized analyte from any volatile impurities, and the mass spectrometer provides mass spectra for each eluting peak. gdut.edu.cn This allows for positive identification by comparing the obtained spectra with known fragmentation patterns or library data.

| Technique | Analyte Form | Separation Principle | Information Obtained | Primary Application |

|---|---|---|---|---|

| LC-MS/MS | Native Compound | Partitioning between liquid mobile phase and solid stationary phase. | Retention Time (t₋), Molecular Weight (from M⁺ or [M+H]⁺), Structural Fragments (MS/MS). | Confirmatory identity testing, impurity profiling, and quantification of non-volatile species. ijfmr.com |

| GC-MS | Derivatized Compound | Partitioning between gas mobile phase and liquid/solid stationary phase based on volatility and polarity. | Retention Time (t₋), Molecular Weight of derivative, Characteristic fragmentation pattern. | Confirmatory identity testing and quantification of volatile species and impurities after derivatization. gdut.edu.cnresearchgate.net |

Future Research Directions and Emerging Opportunities for 1 3 Fluoropropyl 1h Imidazol 2 Amine

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

While classical methods for constructing the 2-aminoimidazole core often rely on condensation reactions or metal-mediated cyclizations in volatile organic compounds (VOCs), the future of synthesizing 1-(3-fluoropropyl)-1H-imidazol-2-amine lies in developing more efficient and environmentally benign methodologies. mdpi.com

A significant advancement in this area is the use of Deep Eutectic Solvents (DESs) as green and recyclable reaction media. nih.gov A one-pot, two-step synthesis of 2-AI derivatives has been successfully achieved by reacting α-chloroketones with guanidine (B92328) derivatives in a DES composed of choline (B1196258) chloride (ChCl) and either glycerol (B35011) or urea. mdpi.com This approach dramatically reduces reaction times from 10–12 hours in traditional solvents to 4–6 hours, proceeds under normal atmospheric conditions, and allows for simple product isolation. mdpi.comnih.gov The DES can often be recovered and recycled, aligning with the principles of green chemistry. researchgate.net The plausible mechanism in these solvents is believed to involve hydrogen bonding catalysis, which enhances the reaction efficiency. researchgate.net

Beyond sustainable solvents, novel synthetic strategies are emerging. These include the denitrogenative transformation of 5-amino-1,2,3-triazoles, which offers an efficient, acid-mediated route to novel 2-substituted 1H-imidazole derivatives. mdpi.com Such innovative pathways could be adapted for the synthesis of 1-(3-fluoropropyl)-1H-imidazol-2-amine, potentially offering higher yields and access to a wider range of structural analogs.

| Parameter | Conventional Methods | Deep Eutectic Solvent (DES) Method |

|---|---|---|

| Solvents | Volatile Organic Compounds (e.g., THF, DMF, Toluene) mdpi.com | Choline Chloride/Urea or Glycerol mdpi.com |

| Reaction Time | 10–12 hours nih.gov | 4–6 hours nih.gov |

| Atmosphere | Inert (e.g., Argon) nih.gov | Air researchgate.net |

| Sustainability | Low (toxic, hazardous solvents) mdpi.com | High (biodegradable, low toxicity, recyclable) mdpi.comresearchgate.net |

Advanced Computational Modeling for Structure-Reactivity Correlations

Computational chemistry provides powerful tools for predicting the properties of molecules like 1-(3-fluoropropyl)-1H-imidazol-2-amine, thereby guiding synthetic efforts and mechanistic studies. Time-Dependent Density Functional Theory (TD-DFT) is a particularly valuable method for modeling the electronic structure and predicting the spectroscopic behavior of complex organic molecules. clemson.edunih.gov

Research focused on benchmarking computational parameters for organic fluorophores has shown that the choice of the exchange-correlation functional (e.g., B3LYP, M06-2X) and basis set is crucial for obtaining accurate predictions of absorption and emission wavelengths. clemson.edu For instance, studies have identified the M06-2X functional as highly effective for describing the spectral features of various heterocyclic compounds. clemson.edu Applying these computational approaches to 1-(3-fluoropropyl)-1H-imidazol-2-amine would allow for the prediction of its photophysical properties and provide insights into how the fluoropropyl group influences its electronic transitions. nih.gov

Furthermore, computational studies can elucidate the impact of fluorination on molecular structure and intermolecular interactions. X-ray structural analysis of related fluorinated benzimidazoles has revealed that fluorine atoms actively participate in hydrogen bonding (C–H…F) and C–F…π interactions, which can fundamentally alter crystal packing and the dimensionality of the resulting structures. mdpi.com Modeling these weak interactions is essential for understanding the solid-state properties and designing crystalline materials.

| Functional | Type | Typical Application |

|---|---|---|

| B3LYP | Hybrid GGA | General purpose, widely used for ground and excited states. researchgate.net |

| M06-2X | Hybrid Meta-GGA | Good for non-covalent interactions, thermochemistry, and electronic spectra. clemson.edu |

| CAM-B3LYP | Long-Range Corrected Hybrid | Effective for charge-transfer excitations and Rydberg states. clemson.edu |

| PBE0 | Hybrid GGA | Used for investigating excited state potential energy surfaces. nih.gov |

Expansion of Mechanistic Investigations in Biochemical and Supramolecular Systems

The 2-aminoimidazole moiety is a versatile pharmacophore capable of engaging in specific interactions within complex biological systems. researchgate.net A key area for future research is to expand our understanding of its mechanism of action. For example, 2-AI derivatives have been identified as inhibitors of the binuclear manganese metalloenzyme human arginase I. nih.gov Mechanistic studies suggest the 2-AI moiety acts as a guanidine mimetic, targeting metal coordination and hydrogen bond interactions within the enzyme's active site. nih.gov Investigating whether 1-(3-fluoropropyl)-1H-imidazol-2-amine can similarly interact with metalloenzymes could open new therapeutic avenues.

In the context of supramolecular chemistry, the 2-AI unit plays a crucial role in prebiotic chemistry research. When used to activate nucleotides, it facilitates the nonenzymatic replication of RNA by forming a reactive 2-aminoimidazolium-bridged intermediate. researchgate.netnih.gov This function highlights the unique reactivity of the 2-AI group in template-directed synthesis, an area ripe for further exploration. nih.gov

Furthermore, recent studies have shown that 2-AI analogs can target the response regulator PhoP in Gram-negative bacteria, leading to a disruption of the outer membrane's integrity. acs.orgnih.gov Elucidating the precise molecular interactions between the fluorinated side chain of 1-(3-fluoropropyl)-1H-imidazol-2-amine and bacterial membrane components or regulatory proteins could lead to the development of novel antibiotic adjuvants.

Development of Innovative Non-Biological Academic Applications

While the biological activity of 2-aminoimidazoles is well-documented, the unique electronic and structural properties of this scaffold lend themselves to a range of non-biological applications. Imidazole (B134444) derivatives are recognized as fundamental building blocks in materials science and technology. lifechemicals.com

Emerging opportunities for 1-(3-fluoropropyl)-1H-imidazol-2-amine include:

Organocatalysis and Coordination Chemistry : The imidazole core is a key component in N-heterocyclic carbene (NHC) ligands used in catalysis. mdpi.comlifechemicals.com The specific substitution pattern of 1-(3-fluoropropyl)-1H-imidazol-2-amine could be exploited to create novel catalysts or metal-complexing agents. lifechemicals.com

Functional Materials : Imidazole-based compounds are used to create advanced materials, including polymers, ionic liquids, and coatings. lifechemicals.comresearchgate.net The introduction of fluorine can enhance properties like hydrophobicity and thermal stability, making fluorinated ZIFs (Zeolitic-Imidazolate Frameworks) effective for applications such as mechanical energy storage. acs.org This suggests potential for 1-(3-fluoropropyl)-1H-imidazol-2-amine as a building block for fluorinated polymers or functional frameworks.

Organic Electronics : The photophysical properties of heterocyclic compounds are of great interest for applications like Organic Light-Emitting Diodes (OLEDs). Computational studies on related systems help in understanding their potential as phosphorescent materials. nih.govrsc.org The fluorescence properties of 1-(3-fluoropropyl)-1H-imidazol-2-amine, predictable via TD-DFT, could be relevant for its use in organic scintillators or other optical materials. clemson.edu

Q & A

Basic: What synthetic methodologies are commonly employed for 1-(3-fluoropropyl)-1H-imidazol-2-amine?

The synthesis of 1-(3-fluoropropyl)-1H-imidazol-2-amine derivatives often involves oxidative heterodimerization or condensation reactions . For example:

- Oxidative coupling : Fluorinated imidazole precursors can undergo dimerization in the presence of oxidizing agents (e.g., iodine or Cu catalysts) to form imidazol-2-amine derivatives. Yields typically range from 4% to 10%, necessitating purification via column chromatography .

- Reflux with nucleophiles : Reacting fluorinated alkyl halides (e.g., 3-fluoropropyl bromide) with imidazole-2-amine precursors in ethanol under reflux conditions, monitored by TLC, can yield the target compound. Single crystals for X-ray diffraction may be obtained by slow cooling .

Basic: What analytical techniques are critical for characterizing 1-(3-fluoropropyl)-1H-imidazol-2-amine?

Key methods include:

- NMR spectroscopy : H and C NMR confirm substitution patterns and fluoropropyl integration. For example, H NMR signals for the fluoropropyl chain appear at δ ~4.5–4.8 ppm (CF coupling) and δ ~1.8–2.2 ppm (CH groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formulas (e.g., [M+H] for CHFN) with <2 ppm error .

- X-ray crystallography : SHELX refinement protocols resolve hydrogen bonding and confirm stereochemistry, with restraints on N–H distances (0.90 Å) and thermal parameters .

Advanced: How can low synthetic yields (<10%) for fluorinated imidazol-2-amines be optimized?

Strategies to improve yields include:

- Catalyst screening : Transition-metal catalysts (e.g., Pd or Ru) may enhance coupling efficiency. Evidence from imidacloprid metabolite synthesis suggests Cu(I) catalysts improve regioselectivity .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) can stabilize intermediates, as seen in related heterocyclic syntheses .

- Microwave-assisted synthesis : Reduces reaction time and improves purity, though this requires validation for fluorinated systems .

Advanced: How does the fluoropropyl group influence the compound’s environmental sorption behavior?

Studies on structurally similar compounds (e.g., imidacloprid metabolites) reveal:

- Soil sorption : Fluorinated groups increase hydrophobicity, leading to higher values (organic carbon partition coefficients). Batch experiments with HPLC analysis show pH-dependent sorption (optimal at pH 5–7) .

- Degradation pathways : Fluorine’s electron-withdrawing effect may slow hydrolysis. Accelerated stability studies (e.g., 40°C/75% RH for 6 months) can assess metabolite formation .

Advanced: How can structural ambiguities in fluorinated imidazoles be resolved computationally?

- Density functional theory (DFT) : Predicts NMR chemical shifts and optimizes geometries. For example, B3LYP/6-31G(d) models correlate with experimental F NMR data .

- Virtual screening : Molecular docking (e.g., AutoDock Vina) identifies potential binding sites in biological targets, as demonstrated for uPAR inhibitors .

Basic: What are common challenges in interpreting conflicting solubility data for fluorinated imidazoles?

- Method variability : Solubility assays (e.g., shake-flask vs. HPLC) may yield discrepancies. Standardizing protocols (e.g., USP <1236>) is critical .

- Counterion effects : Hydrochloride salts (common in imidazole derivatives) exhibit higher aqueous solubility than free bases. PXRD can confirm salt forms .

Advanced: How can crystallographic data resolve tautomeric equilibria in imidazol-2-amines?

- Hydrogen bonding analysis : SHELX-refined structures reveal dominant tautomers. For example, N–H···N interactions stabilize the amine form over imine configurations .

- Variable-temperature XRD : Captures dynamic tautomerism, as seen in benzimidazole analogs .

Advanced: What strategies mitigate batch-to-batch variability in fluoropropyl-imidazole synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.